molecular formula C18H14ClN5O2 B11042888 2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide

2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide

Cat. No.: B11042888
M. Wt: 367.8 g/mol
InChI Key: SUZKELWENSETGI-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-cyanopyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzoic acid
  • 2-Amino-4-chlorophenol
  • 2-Amino-4,6-dichloropyrimidine

Uniqueness

Compared to similar compounds, 2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide has a unique combination of functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14ClN5O2

Molecular Weight

367.8 g/mol

IUPAC Name

2-amino-4-(4-chlorobenzoyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C18H14ClN5O2/c19-12-3-1-11(2-4-12)16(25)15-13(9-20)17(22)23-18(14(15)10-21)24-5-7-26-8-6-24/h1-4H,5-8H2,(H2,22,23)

InChI Key

SUZKELWENSETGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=N2)N)C#N)C(=O)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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